2-Hydroxy-3-(trifluoromethyl)phenylisocyanate
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Overview
Description
2-Hydroxy-3-(trifluoromethyl)phenylisocyanate is an organic compound with the molecular formula C8H4F3NO2 and a molecular weight of 203.12 g/mol . This compound is characterized by the presence of a hydroxyl group, a trifluoromethyl group, and an isocyanate group attached to a benzene ring. It is used in various chemical reactions and has applications in different fields, including organic synthesis and pharmaceuticals.
Preparation Methods
The synthesis of 2-Hydroxy-3-(trifluoromethyl)phenylisocyanate typically involves the reaction of 2-hydroxy-3-(trifluoromethyl)aniline with phosgene or its derivatives . The reaction conditions often require a solvent such as dichloromethane and a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out at low temperatures to control the reactivity of the isocyanate group.
Industrial production methods may involve the use of safer phosgene substitutes, such as diphosgene or triphosgene, to minimize the hazards associated with phosgene gas .
Chemical Reactions Analysis
2-Hydroxy-3-(trifluoromethyl)phenylisocyanate undergoes various types of chemical reactions, including:
Substitution Reactions: It reacts with amines to form ureas and with alcohols to form carbamates.
Addition Reactions: The isocyanate group can react with nucleophiles such as water, alcohols, and amines to form corresponding carbamates, ureas, and amides.
Cycloaddition Reactions: It can participate in 1,3-dipolar cycloaddition reactions with nitro compounds to form oxime-like dimers.
Common reagents used in these reactions include triethylamine, alcohols, and primary or secondary amines. The major products formed depend on the specific nucleophile used in the reaction.
Scientific Research Applications
2-Hydroxy-3-(trifluoromethyl)phenylisocyanate has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the synthesis of polymers and other materials with specific properties due to the presence of the trifluoromethyl group.
Mechanism of Action
The mechanism of action of 2-Hydroxy-3-(trifluoromethyl)phenylisocyanate involves the reactivity of the isocyanate group. The isocyanate group is highly electrophilic and reacts readily with nucleophiles such as amines and alcohols. This reactivity allows it to form stable urea and carbamate linkages, which are essential in various chemical and biological processes .
Comparison with Similar Compounds
2-Hydroxy-3-(trifluoromethyl)phenylisocyanate can be compared with other similar compounds, such as:
2-Fluoro-3-(trifluoromethyl)phenyl isocyanate: This compound has a fluorine atom instead of a hydroxyl group, which affects its reactivity and applications.
3-(Trifluoromethyl)phenyl isocyanate: Lacks the hydroxyl group, making it less reactive in certain nucleophilic addition reactions.
2-(Trifluoromethyl)phenyl isocyanate: Similar in structure but without the hydroxyl group, leading to different reactivity patterns.
The presence of the hydroxyl group in this compound makes it unique and more versatile in various chemical reactions compared to its analogs.
Properties
Molecular Formula |
C8H4F3NO2 |
---|---|
Molecular Weight |
203.12 g/mol |
IUPAC Name |
2-isocyanato-6-(trifluoromethyl)phenol |
InChI |
InChI=1S/C8H4F3NO2/c9-8(10,11)5-2-1-3-6(7(5)14)12-4-13/h1-3,14H |
InChI Key |
CWWSWCFXWZBWJX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)N=C=O)O)C(F)(F)F |
Origin of Product |
United States |
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